![molecular formula C14H17NO B2357962 1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one CAS No. 1267135-04-5](/img/structure/B2357962.png)
1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of naphthoazepines, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Hydrogen-Bonded Structures
Research has found that derivatives of naphtho[2,3-b]azepin-2-one form complex hydrogen-bonded structures. For instance, (2RS,4SR)-7-Bromo-2-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-naphtho[1,2-b]azepin-4-ol, a related compound, shows a cyclic centrosymmetric tetramer formation due to hydrogen bonding (Yépes, Palma, Cobo, & Glidewell, 2013).
Antitumor Activity
Certain naphtho[2,3-b]azepin-2-one derivatives have been studied for their antitumor properties. Compounds like 5H-Benzo[b]naphth[2,3-e]azepine-6,13-diones have shown modest antitumor activity in vitro, although without marked cell line selectivity (Bleeker & Kunick, 1999).
Synthesis Techniques
Innovative synthesis methods for related azocine and azepine derivatives have been developed, such as a one-pot route for the synthesis of 7H-naphtho[1,8-ef]pyrimido[4,5-b]azocine derivatives, which highlights clean reactions and excellent yields (Mohammadizadeh & Alborz, 2014).
Bioactive Derivatives
Research on copper-catalyzed intramolecular coupling reactions has led to the synthesis of bioactive naphtho[2,3-b]azepine derivatives with moderate activities against lung cancer A549 cells (You et al., 2018).
X-Ray Diffraction Analysis
X-ray diffraction analysis of certain naphtho[2,3-b]azepine derivatives provides valuable structural information. For example, the analysis of 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol offers insights into its crystalline structure (Macías et al., 2011).
Acid-Base Properties
Investigating the acid-base properties of naphtho[2,3-b]azepine derivatives is crucial for understanding their chemical behavior. Studies show that these compounds can undergo various reactions, including methylation and substitution with bromine and salicylaldehyde (Loskutov et al., 1978).
Propriétés
IUPAC Name |
1,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)15-14/h8-9H,1-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBQCHIBJSOAJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(CCCC(=O)N3)C=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

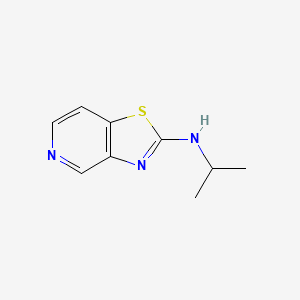
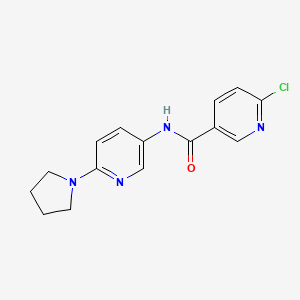

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfanylbenzamide](/img/structure/B2357885.png)

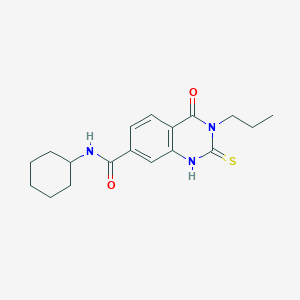
![4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide](/img/structure/B2357891.png)
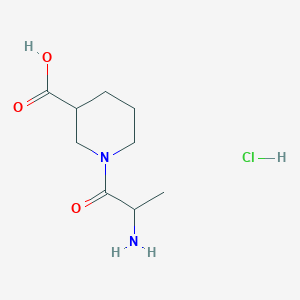
![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)
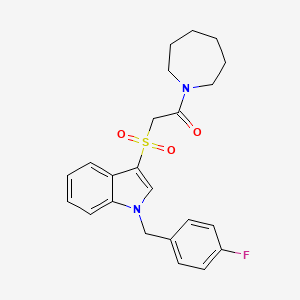
![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)
![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)
![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)
